molecular formula C32H14 B110330 Ovalene CAS No. 190-26-1

Ovalene

Cat. No.: B110330
CAS No.: 190-26-1
M. Wt: 398.5 g/mol
InChI Key: LSQODMMMSXHVCN-UHFFFAOYSA-N
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Description

Ovalene is a polycyclic aromatic hydrocarbon with the chemical formula C₃₂H₁₄. It consists of ten peri-fused six-membered rings, making it a large and complex molecule. This compound is a reddish-orange compound that exhibits green fluorescence under ultraviolet light. It is sparingly soluble in solvents such as benzene, toluene, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ovalene can be synthesized through various organic synthetic methods. One common approach involves the cyclodehydrogenation of suitable precursors. For instance, the synthesis of this compound can be achieved by the oxidative cyclodehydrogenation of 1,2,3,4-tetraphenylbenzene using a Lewis acid catalyst such as aluminum chloride in the presence of a strong oxidizing agent like ferric chloride .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. it can be produced during the hydrocracking process of petroleum refining and has also been found in deep-sea hydrothermal vent areas .

Chemical Reactions Analysis

Types of Reactions: Ovalene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Hydrogenation of this compound leads to the formation of hydrogenated this compound derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Ovalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ovalene involves its interactions with various molecular targets and pathways. Due to its large aromatic structure, this compound can intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular redox balance and signaling pathways .

Comparison with Similar Compounds

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ovalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQODMMMSXHVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172447
Record name Ovalene
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URL https://comptox.epa.gov/dashboard/DTXSID90172447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-26-1
Record name Ovalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ovalene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ovalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578
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Record name Ovalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ovalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OVALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M1901484G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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